Cas no 899906-06-0 (2-{3-(4-chlorophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide)

2-{3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a structurally complex compound featuring a diazaspiro core and a sulfanylacetamide moiety. Its design incorporates a 4-chlorophenyl group and a 3,5-dimethoxyphenyl substituent, suggesting potential applications in medicinal chemistry or agrochemical research. The spirocyclic framework may confer enhanced stability and selectivity, while the chlorophenyl and dimethoxyphenyl groups could influence binding affinity or reactivity. This compound is likely of interest for its synthetic versatility or as a precursor in the development of biologically active molecules. Further studies would be required to elucidate its specific properties and applications.
2-{3-(4-chlorophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide structure
899906-06-0 structure
Product name:2-{3-(4-chlorophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
CAS No:899906-06-0
MF:C24H26ClN3O3S
MW:471.99954366684
CID:6044780
PubChem ID:22428648

2-{3-(4-chlorophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
    • 899906-06-0
    • AKOS001791917
    • 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
    • F3168-0547
    • 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DIMETHOXYPHENYL)ACETAMIDE
    • Inchi: 1S/C24H26ClN3O3S/c1-30-19-12-18(13-20(14-19)31-2)26-21(29)15-32-23-22(16-6-8-17(25)9-7-16)27-24(28-23)10-4-3-5-11-24/h6-9,12-14H,3-5,10-11,15H2,1-2H3,(H,26,29)
    • InChI Key: LPFATTCOXYKSCB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C(=NC2(CCCCC2)N=1)SCC(NC1C=C(C=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 471.1383406g/mol
  • Monoisotopic Mass: 471.1383406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 705
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.6Ų
  • XLogP3: 5.1

2-{3-(4-chlorophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3168-0547-4mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
899906-06-0 90%+
4mg
$66.0 2023-05-18
Life Chemicals
F3168-0547-2μmol
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
899906-06-0 90%+
2μl
$57.0 2023-05-18
Life Chemicals
F3168-0547-40mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
899906-06-0 90%+
40mg
$140.0 2023-05-18
Life Chemicals
F3168-0547-5μmol
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
899906-06-0 90%+
5μl
$63.0 2023-05-18
Life Chemicals
F3168-0547-30mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
899906-06-0 90%+
30mg
$119.0 2023-05-18
Life Chemicals
F3168-0547-100mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
899906-06-0 90%+
100mg
$248.0 2023-05-18
Life Chemicals
F3168-0547-5mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
899906-06-0 90%+
5mg
$69.0 2023-05-18
Life Chemicals
F3168-0547-3mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
899906-06-0 90%+
3mg
$63.0 2023-05-18
Life Chemicals
F3168-0547-75mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
899906-06-0 90%+
75mg
$208.0 2023-05-18
Life Chemicals
F3168-0547-1mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
899906-06-0 90%+
1mg
$54.0 2023-05-18

Additional information on 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Comprehensive Analysis of 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide (CAS No. 899906-06-0)

The compound 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide, identified by its CAS No. 899906-06-0, is a highly specialized chemical entity with a unique structural framework. This molecule features a diazaspiro core, which is increasingly studied in medicinal chemistry due to its potential bioactivity. The presence of a 4-chlorophenyl group and a 3,5-dimethoxyphenyl moiety further enhances its pharmacological relevance, making it a subject of interest in drug discovery and development.

Recent trends in pharmaceutical research highlight the growing demand for spirocyclic compounds, such as 1,4-diazaspiro4.5deca-1,3-diene derivatives, due to their ability to modulate biological targets with high specificity. The sulfanylacetamide linkage in this compound adds another layer of functionality, often associated with improved metabolic stability and binding affinity. Researchers are particularly intrigued by its potential applications in addressing neurodegenerative diseases and inflammatory disorders, topics that dominate current scientific discourse.

From a synthetic chemistry perspective, the preparation of CAS No. 899906-06-0 involves multi-step organic transformations, including spirocyclization and amide coupling reactions. These methodologies align with the broader industry shift toward green chemistry and sustainable synthesis, as evidenced by the rising popularity of keywords like "eco-friendly drug synthesis" and "catalytic spirocycle formation" in academic searches. The compound's structural complexity also makes it a valuable case study for advanced computational chemistry techniques, such as molecular docking and QSAR modeling.

In the context of drug repurposing, a hot topic in AI-driven drug discovery, 899906-06-0 presents intriguing possibilities. Its chlorophenyl and dimethoxyphenyl substituents are known to interact with G-protein-coupled receptors (GPCRs), a target class implicated in numerous therapeutic areas. This has led to speculative discussions in forums and publications about its potential role in precision medicine, especially for conditions like chronic pain and mood disorders.

Analytical characterization of this compound typically employs HPLC-MS and NMR spectroscopy, techniques frequently searched by quality control professionals. The acetamide functionality’s stability under physiological conditions is another area of investigation, often explored using in vitro ADME assays. Such studies are critical for understanding its pharmacokinetic profile, a key consideration in modern preclinical development pipelines.

Beyond its pharmaceutical potential, 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has garnered attention in material science circles. Its rigid spiroarchitecture could inspire novel organic semiconductors or ligands for catalysis, aligning with the surge in searches for "functional organic materials." This interdisciplinary appeal underscores the compound’s versatility and broad applicability.

As regulatory agencies emphasize structure-activity relationship (SAR) data for new chemical entities, the nuanced modifications possible in this scaffold—such as varying the chlorophenyl position or optimizing the dimethoxy pattern—offer fertile ground for patentable innovations. Intellectual property databases show increasing filings related to diazaspiro derivatives, reflecting their commercial viability.

In summary, CAS No. 899906-06-0 represents a compelling intersection of medicinal chemistry, computational design, and applied material science. Its structural features resonate with multiple high-impact research areas, from targeted therapy to smart materials, ensuring its continued relevance in both academic and industrial settings. Future studies may further elucidate its mechanistic nuances and unlock untapped therapeutic or technological potential.

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